5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester
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Overview
Description
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group, which makes it highly reactive and versatile in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 5-fluoro-2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Hydrolysis: Formation of the free boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol or quinone derivatives.
Hydrolysis: 5-Fluoro-2-isopropoxyphenylboronic acid and pinacol.
Scientific Research Applications
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials.
Chemical Biology: As a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Deprotonates the boronic acid, enhancing its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Methoxyphenylboronic Acid Pinacol Ester
- 4-Fluorophenylboronic Acid Pinacol Ester
Uniqueness
5-Fluoro-2-isopropoxyphenylboronic acid pinacol ester is unique due to the presence of both a fluorine atom and an isopropoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
2-(5-fluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-13-8-7-11(17)9-12(13)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYMKFWQGLKSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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